molecular formula C6H6BrIN2 B13918582 3-Bromo-5-iodo-1,2-benzenediamine

3-Bromo-5-iodo-1,2-benzenediamine

Cat. No.: B13918582
M. Wt: 312.93 g/mol
InChI Key: AORBYTQDPDCGHY-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1,2-benzenediamine is an aromatic compound with the molecular formula C6H6BrIN2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-1,2-benzenediamine typically involves multi-step reactions starting from 1,2-benzenediamine. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-1,2-benzenediamine can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Involving the amine groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the amine groups to form different functional groups.

Scientific Research Applications

3-Bromo-5-iodo-1,2-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,2-benzenediamine
  • 5-Iodo-1,2-benzenediamine
  • 3-Chloro-5-iodo-1,2-benzenediamine

Uniqueness

3-Bromo-5-iodo-1,2-benzenediamine is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

3-bromo-5-iodobenzene-1,2-diamine

InChI

InChI=1S/C6H6BrIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2

InChI Key

AORBYTQDPDCGHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)I

Origin of Product

United States

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